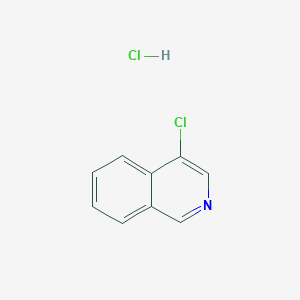

4-Chloroisoquinoline hydrochloride

Description

4-Chloroisoquinoline hydrochloride is a halogenated isoquinoline derivative characterized by a chlorine substituent at the 4-position of the isoquinoline ring system. Its synthesis typically involves functionalization of the isoquinoline core. For example, describes a method using 3-fluoroacetic acid to generate 4-chloroisoquinoline (product 202) via cyclization and chlorination of intermediate precursors . Alternatively, highlights its formation as a byproduct during the reaction of isoquinoline 1-oxide with N-phenylbenzimidoyl chloride, yielding 4-chloroisoquinoline alongside 1-acylaminated products .

The compound’s reactivity is influenced by the electron-withdrawing chlorine group, which enhances its utility in cross-coupling reactions. For instance, demonstrates its use in a palladium-catalyzed carboamination reaction to synthesize 3-(4-chloroisoquinolin-1-yl)pyridine-2(1H)-pyrimidinone (V-36), achieving a 47% yield . Additionally, reports its oxidation with ozone in acetic acid to produce 5-chloro-cinchomeronic acid (XV), a key intermediate in chloromerimine synthesis .

Properties

IUPAC Name |

4-chloroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKQDVNFULDXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloroisoquinoline hydrochloride typically involves the chlorination of isoquinoline. One common method includes the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form isoquinoline N-oxide derivatives or reduced to form tetrahydroisoquinoline derivatives.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloroisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloroisoquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Isoquinoline Derivatives

- Chlorine vs. Amino Substituents: The chlorine group in 4-chloroisoquinoline facilitates nucleophilic aromatic substitution and metal-catalyzed coupling, whereas the tert-butylamino group in 203 ( ) stabilizes intermediates for further functionalization .

- N-Oxide Reactivity: Isoquinoline 1-oxide ( ) undergoes acylamination at C1, contrasting with 4-chloroisoquinoline’s preference for C4 reactivity .

Other Hydrochloride Salts

- Structural Diversity: Unlike 4-chloroisoquinoline HCl, which is a heterocyclic building block, the other hydrochlorides feature distinct core structures (e.g., adamantane in memantine, tricyclic in dosulepin) that are typically associated with pharmacological activity.

- Functional Roles: 4-Chloroisoquinoline HCl is primarily a synthetic intermediate, while the other hydrochlorides (inferred from general knowledge) are active pharmaceutical ingredients (APIs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.